1-(hydroxymethyl)benzo[cd]indol-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)benzo[cd]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-7-13-10-6-2-4-8-3-1-5-9(11(8)10)12(13)15/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMYWVRSZSMUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Hydroxymethyl Benzo Cd Indol 2 1h One and Its Precursors
Retrosynthetic Analysis of 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one
A retrosynthetic analysis of this compound begins with the disconnection of the N-hydroxymethyl group. This bond can be readily formed in the forward sense via the reaction of the parent lactam, benzo[cd]indol-2(1H)-one, with an appropriate one-carbon electrophile, most commonly formaldehyde (B43269) or its equivalents. This approach simplifies the synthetic challenge to the formation of the core benzo[cd]indol-2(1H)-one structure.
Further disconnection of the lactam ring in benzo[cd]indol-2(1H)-one can be envisioned through two primary pathways. The first involves the cleavage of the amide bond, leading to precursors such as 1-amino-8-naphthalenecarboxylic acid or its derivatives. Cyclization of such precursors would directly yield the desired lactam. A second strategic disconnection involves a C-N bond cleavage at the peri-position of the naphthalene (B1677914) ring system, suggesting a cyclization reaction of a suitably functionalized naphthalene derivative, such as an 8-substituted-1-naphthylamide. These disconnections form the basis for the classical and modern synthetic approaches discussed in the subsequent sections.
Classical Synthetic Approaches to the Benzo[cd]indol-2(1H)-one Core Structure
Classical methods for the synthesis of the benzo[cd]indol-2(1H)-one core have historically relied on intramolecular cyclization reactions of pre-functionalized naphthalene precursors.
One of the most established classical routes to the benzo[cd]indol-2(1H)-one core involves the intramolecular cyclization of 1-amino-8-naphthalenecarboxylic acid. This transformation can be achieved under thermal conditions or in the presence of dehydrating agents. Another common precursor is 1,8-naphthalimide, which can be converted to the desired lactam through various reductive cyclization methods. These classical approaches, while effective, often require harsh reaction conditions and may have limited substrate scope.
A summary of classical cyclization precursors is presented in the table below.
| Precursor | Reagents and Conditions | Reference |
| 1-amino-8-naphthalenecarboxylic acid | Heat or dehydrating agents | |
| 1,8-naphthalimide | Reductive cyclization (e.g., Zn, NaOH) | |
| 8-Nitro-1-naphthoic acid | Reduction followed by in situ cyclization |
Note: Specific reaction yields and detailed conditions can vary based on the chosen literature procedure.
The introduction of the hydroxymethyl group at the nitrogen atom of the benzo[cd]indol-2(1H)-one core is typically a straightforward functionalization step. The most common and efficient method is the N-hydroxymethylation using formaldehyde or its polymer, paraformaldehyde. This reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), in a suitable solvent like acetone (B3395972) or an aqueous medium. nih.gov The reaction proceeds via the nucleophilic attack of the deprotonated lactam nitrogen onto the electrophilic carbon of formaldehyde.
Careful control of the reaction conditions is necessary to avoid the formation of byproducts, such as the N,N'-methylenebis(benzo[cd]indol-2(1H)-one). The use of ultrasonic irradiation has been reported to improve the efficiency of N-hydroxymethylation of some lactams. nih.gov
Modern Catalytic Methods for this compound Construction
Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder reaction conditions, improved efficiency, and broader functional group tolerance for the synthesis of complex heterocyclic structures like benzo[cd]indol-2(1H)-one.
Transition-metal catalysis has emerged as a powerful tool for the construction of the benzo[cd]indol-2(1H)-one core. These methods often involve C-H activation and subsequent intramolecular annulation.
A notable example is the cobalt-catalyzed C-H carbonylation of naphthylamides. researchgate.netresearchgate.net This reaction utilizes a directing group strategy to achieve regioselective carbonylation at the C8 position of the naphthalene ring, followed by intramolecular cyclization to form the lactam. This method offers a direct and efficient route to the benzo[cd]indol-2(1H)-one scaffold from readily available starting materials. researchgate.netresearchgate.net
Silver-catalyzed stereoselective cyclization of 8-ethynylnaphthalen-1-amines has been reported to produce 1,2-dihydrobenzo[cd]indoles, which can be subsequently oxidized to the corresponding benzo[cd]indol-2(1H)-ones. bohrium.com While not a direct synthesis of the lactam, this two-step process provides access to this important core structure.
The following table summarizes some modern transition-metal-catalyzed approaches.
| Catalyst System | Starting Material | Key Transformation | Reference |
| Cobalt | Naphthylamides | C-H Carbonylation | researchgate.net, researchgate.net |
| Silver | 8-Ethynylnaphthalen-1-amines | Intramolecular Cyclization | bohrium.com |
In principle, general organocatalytic strategies for intramolecular cyclizations, such as those employing chiral amines or Brønsted acids, could potentially be adapted for the synthesis of the benzo[cd]indol-2(1H)-one core from suitable acyclic precursors. However, the development of such methods remains an area for future research.
For the second step, the N-hydroxymethylation of the pre-formed benzo[cd]indol-2(1H)-one, organocatalysis could potentially play a role in activating either the lactam or the formaldehyde equivalent, although base-catalyzed methods are currently the most prevalent.
Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives
The selective synthesis of derivatives of this compound hinges on the precise control of reactivity at various positions of the core structure. Methodologies often involve the initial synthesis of a substituted benzo[cd]indol-2(1H)-one precursor, followed by the introduction of the hydroxymethyl group at the nitrogen atom.
Chemo- and Regioselective Synthesis of Precursors:
The benzo[cd]indol-2(1H)-one core can be functionalized at several positions, and achieving regioselectivity is a key challenge. Common strategies involve electrophilic aromatic substitution reactions, where the directing effects of the existing lactam moiety and any substituents guide the position of new functional groups.
For instance, Friedel-Crafts acylation of benzo[cd]indol-2(1H)-one has been employed to introduce an acetyl group, primarily at the 6-position. This reaction is typically carried out using acetyl chloride and a Lewis acid catalyst such as aluminum chloride in a suitable solvent like carbon disulfide. nih.gov The resulting 6-acetylbenzo[cd]indol-2(1H)-one can then serve as a versatile intermediate for further derivatization.
Subsequent modifications can be performed on the acetyl group or at other positions on the aromatic ring. The nitrogen atom of the lactam can also be alkylated to introduce various side chains, a common strategy in the development of biologically active derivatives. nih.govresearchgate.net
A variety of synthetic transformations can be employed to build upon the benzo[cd]indol-2(1H)-one scaffold. These include nucleophilic aromatic substitution, cross-coupling reactions, and the formation of heterocyclic rings fused to the core structure. The choice of reagents and reaction conditions is critical for achieving the desired chemo- and regioselectivity.
Introduction of the Hydroxymethyl Group:
The 1-(hydroxymethyl) functionality is typically introduced by reacting the parent benzo[cd]indol-2(1H)-one or a substituted derivative with a source of formaldehyde. This N-hydroxymethylation reaction is a common transformation for lactams and related nitrogen-containing heterocycles. The reaction is generally chemoselective for the nitrogen atom of the lactam.
While specific conditions for the N-hydroxymethylation of benzo[cd]indol-2(1H)-one are not extensively detailed in the readily available literature, general protocols for lactam hydroxymethylation can be applied. These methods often utilize formaldehyde or paraformaldehyde in the presence of a base. The choice of base and solvent can influence the reaction's efficiency.
Stereoselective Synthesis:
The synthesis of this compound itself does not involve the creation of a chiral center unless a substituent on the benzo[cd]indol-2(1H)-one core is chiral. However, the synthesis of derivatives with additional stereocenters would require stereoselective methods.
Currently, there is limited specific information in the scientific literature regarding the stereoselective synthesis of derivatives of this compound. General strategies for asymmetric synthesis, such as the use of chiral auxiliaries, catalysts, or starting materials, could potentially be adapted to achieve stereocontrol in the synthesis of more complex derivatives. For example, if a substituent with a chiral center is introduced, diastereoselective reactions could be employed to control the formation of new stereocenters.
Interactive Data Table: Examples of Precursor Synthesis
Below is a table summarizing examples of reactions used in the synthesis of precursors to this compound derivatives.
| Precursor | Reaction Type | Reagents and Conditions | Yield | Reference |
| 6-acetylbenzo[cd]indol-2(1H)-one | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CS₂, 0°C to 45°C | 82% | nih.gov |
| 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | N-Alkylation | 1,4-dibromobutane (B41627), K₂CO₃, CH₃CN, reflux | 75% | nih.gov |
| 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | N-Alkylation | 1,4-dibromobutane, K₂CO₃, CH₃CN, reflux | 60% | nih.gov |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. For the synthesis of this compound and its precursors, several green chemistry strategies can be envisioned and are being explored for related heterocyclic systems.
Use of Greener Solvents and Catalysts:
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more environmentally benign alternatives such as water, ethanol, or supercritical fluids. For the synthesis of the benzo[cd]indol-2(1H)-one core, research into alternative solvent systems is ongoing.
Energy Efficiency:
Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. This approach has been successfully applied to the synthesis of various heterocyclic compounds and could potentially be adapted for the synthesis of the benzo[cd]indol-2(1H)-one scaffold and its derivatives.
Atom Economy:
Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. One-pot and tandem reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, can improve atom economy and reduce waste. For example, a one-pot conversion of 2'-haloacetophenones to 3-methyleneisoindolin-1-one (B1254794) scaffolds, a related class of compounds, has been reported using copper cyanide, which simplifies the process and avoids the need for moisture-free or anaerobic conditions. researchgate.net
Photocatalysis:
Visible light-photocatalysis is an emerging green technology that utilizes light as a renewable energy source to drive chemical reactions under mild conditions. An unprecedented synthesis of pyrido[1,2-a]indol-6(7H)-ones, which share a structural relationship with the target compound, has been achieved through a visible light-photocatalyzed formal (4 + 2) cycloaddition in a microchannel reactor. rsc.org This highlights the potential of photocatalysis in developing sustainable synthetic routes for related heterocyclic systems.
Interactive Data Table: Green Chemistry Approaches for Related Heterocycles
The following table provides examples of green chemistry approaches that could be relevant to the synthesis of this compound and its precursors.
| Reaction Type | Green Approach | Key Features | Reference |
| Synthesis of 3-methyleneisoindolin-1-ones | One-pot reaction | Use of CuCN, no need for moisture-free or anaerobic conditions | researchgate.net |
| Synthesis of pyrido[1,2-a]indol-6(7H)-ones | Visible light-photocatalysis | Mild conditions, high reaction efficiency, use of a microchannel reactor | rsc.org |
| General Heterocycle Synthesis | Sustainable Chemistry Review | Discusses various green pathways including nonconventional media, solvent-free approaches, and heterogeneous catalysis | researchgate.net |
Reactivity and Reaction Mechanisms of 1 Hydroxymethyl Benzo Cd Indol 2 1h One
Electrophilic and Nucleophilic Reactions Involving the Hydroxymethyl Group
The N-hydroxymethyl group, -CH₂OH, is a primary alcohol and as such, is susceptible to a range of reactions typical for this functional group. These include reactions with both electrophiles and nucleophiles at the oxygen atom, as well as oxidation and reduction of the carbon atom.
The hydroxyl group of 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst or a coupling agent. This reaction leads to the formation of the corresponding esters. Similarly, etherification can be achieved by reacting the compound with alkyl halides or other alkylating agents under basic conditions, such as the Williamson ether synthesis. These reactions provide a straightforward method for introducing a wide variety of functional groups to the molecule via an ester or ether linkage.
While specific examples for this compound are not extensively documented in the literature, the general principles of ester and amide formation from carboxylic acids are well-established. libretexts.org The conversion of amides to esters can also be achieved through methods like nickel-catalyzed activation of the amide C-N bond. nih.gov
Table 1: Representative Esterification and Etherification Reactions
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetic Anhydride, Pyridine | 1-(acetoxymethyl)benzo[cd]indol-2(1H)-one | Esterification |
| This compound | Benzoyl Chloride, Triethylamine | 1-(benzoyloxymethyl)benzo[cd]indol-2(1H)-one | Esterification |
| This compound | Sodium Hydride, Methyl Iodide | 1-(methoxymethyl)benzo[cd]indol-2(1H)-one | Etherification |
The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. Mild oxidizing agents would yield the corresponding N-formyl derivative, while stronger oxidizing agents would lead to the N-carboxy compound, which may be unstable and prone to decarboxylation. For instance, the oxidation of phthalimide-derived hydroxylactams to the corresponding phthalimides has been achieved using nickel peroxide. mdpi.com
Conversely, reduction of the hydroxymethyl group is less common but could potentially lead to the formation of a methyl group at the N1 position, effectively resulting in 1-methylbenzo[cd]indol-2(1H)-one. This transformation would require a reducing agent capable of reducing a primary alcohol to a methyl group. It is noteworthy that the formation of N-(hydroxymethyl) δ-lactams has been observed as a product in the ceric ammonium (B1175870) nitrate (B79036) mediated oxidative deprotection of N-(p-methoxybenzyl) δ-lactams. researchgate.net
Reactivity of the Benzo[cd]indol-2(1H)-one Nitrogen Atom
The nitrogen atom in the lactam ring of benzo[cd]indol-2(1H)-one is a key site for chemical modification, allowing for the introduction of various substituents.
The nitrogen atom of the parent benzo[cd]indol-2(1H)-one can be readily alkylated or acylated. N-alkylation is typically achieved by treating the parent lactam with an alkyl halide in the presence of a base. nih.gov For example, reaction with 1,4-dibromobutane (B41627) in the presence of anhydrous potassium carbonate in acetonitrile (B52724) leads to the corresponding N-alkylated product. nih.gov Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides. These reactions are fundamental in the synthesis of a diverse library of benzo[cd]indol-2(1H)-one derivatives. sci-hub.sesci-hub.se
Table 2: Examples of N-Alkylation and N-Acylation of the Benzo[cd]indol-2(1H)-one Scaffold
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 6-acetylbenzo[cd]indol-2(1H)-one | 1,4-dibromobutane, K₂CO₃, CH₃CN | 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | N-Alkylation | nih.gov |
| Benzo[cd]indol-2(1H)-one | Methyl Iodide, NaH, DMF | 1-methylbenzo[cd]indol-2(1H)-one | N-Alkylation | sci-hub.se |
| Benzo[cd]indol-2(1H)-one | Benzoyl Chloride, Pyridine | 1-benzoylbenzo[cd]indol-2(1H)-one | N-Acylation | sci-hub.se |
The lactam ring in this compound, like other lactams, can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid. youtube.com The fused ring system of the benzo[cd]indol-2(1H)-one core introduces ring strain, which can make the lactam more susceptible to hydrolysis compared to acyclic amides. wikipedia.orgyoutube.com The mechanism of hydrolysis typically involves nucleophilic attack at the carbonyl carbon, followed by cleavage of the amide bond. youtube.comnih.gov
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the bicyclic lactam system is influenced by the planarity of the nitrogen atom; deviation from planarity due to ring strain can reduce amide resonance and increase reactivity. youtube.comnih.gov
Aromatic Substitution and Functionalization of the Benzo[cd]indol-2(1H)-one Ring System
The benzo[cd]indol-2(1H)-one scaffold possesses an extended aromatic system that is amenable to electrophilic aromatic substitution reactions. wikipedia.org The position of substitution is directed by the existing lactam ring and any other substituents present on the aromatic rings.
Research has shown that the benzo[cd]indol-2(1H)-one core can undergo reactions such as nitration and chlorosulfonation. sci-hub.se For instance, nitration followed by reduction of the nitro group is a common strategy to introduce an amino group onto the aromatic ring, which can then be further functionalized. sci-hub.se These reactions are crucial for the synthesis of derivatives with diverse biological activities. The indole (B1671886) nucleus, which is a component of the benzo[cd]indol-2(1H)-one system, is known to be highly reactive towards electrophilic aromatic substitution, typically at the 3-position. nih.gov
Table 3: Aromatic Substitution Reactions on the Benzo[cd]indol-2(1H)-one Core
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1-methylbenzo[cd]indol-2(1H)-one | Nitric Acid/Sulfuric Acid | 1-methyl-6-nitrobenzo[cd]indol-2(1H)-one | Nitration | sci-hub.se |
| 1-methylbenzo[cd]indol-2(1H)-one | Chlorosulfonic Acid | 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride | Chlorosulfonation | sci-hub.se |
Mechanistic Studies of Rearrangement Reactions Involving this compound
Although direct experimental studies on the rearrangement reactions of this compound are scarce, the presence of the N-hydroxymethyl group suggests the potential for reactions involving the formation of a highly reactive N-acyliminium ion intermediate. This electrophilic species is a common intermediate in the reactions of N-alkoxyalkyl and N-hydroxyalkyl amides and lactams, and it can undergo various subsequent transformations, including rearrangement reactions.
Under acidic conditions (either Brønsted or Lewis acids), the hydroxyl group of this compound can be protonated, followed by the elimination of a water molecule to generate the corresponding N-acyliminium ion. This intermediate is stabilized by resonance, with the positive charge delocalized between the nitrogen and the carbonyl oxygen.
The formation of N-acyliminium ions from α-hydroxyamides is a well-established process that serves as a gateway to a variety of synthetic transformations. researchgate.net These reactive intermediates are powerful electrophiles that can be trapped by a wide range of nucleophiles. researchgate.net The generation of these ions can be achieved using Lewis or Brønsted acids. researchgate.net
While rearrangements of the benzo[cd]indol-2(1H)-one skeleton itself are not commonly reported under these conditions, the N-acyliminium ion could potentially participate in intramolecular reactions if a suitable nucleophile is present elsewhere in the molecule or in intermolecular reactions with external nucleophiles. The specific reaction pathway would be highly dependent on the reaction conditions and the presence of other reagents. For instance, thermal 1,3-rearrangements have been observed in N-benzoyl-N-methyl-O-thiocarbamoyl-hydroxylamines, suggesting that rearrangements involving groups attached to the nitrogen of an amide are possible, albeit in different systems. rsc.org
Table 1: Potential Reactions Involving N-Acyliminium Ion Intermediates
| Reaction Type | Description | Potential Outcome for this compound |
| Nucleophilic Addition | The N-acyliminium ion is attacked by a nucleophile. | Formation of a new bond at the methylene (B1212753) carbon, leading to α-substituted benzo[cd]indol-2(1H)-one derivatives. |
| Cyclization | Intramolecular attack by a nucleophilic part of the molecule. | Could lead to fused ring systems if a suitable internal nucleophile is present. |
| Aza-Nazarov Cyclization | A type of electrocyclic ring closure involving a pentadienyl cation system containing a nitrogen atom. | While not directly applicable to the initial N-acyliminium ion, further transformations could potentially lead to substrates for such rearrangements. |
It is important to note that the stability and reactivity of the N-acyliminium ion derived from this compound would be influenced by the electronic properties of the tricyclic core.
Photochemical and Thermal Reactivity of this compound
The photochemical and thermal behavior of this compound is expected to be influenced by both the indole-like chromophore and the N-hydroxymethyl functionality.
Photochemical Reactivity:
The indole nucleus is known to be photochemically active. N-acylindoles can undergo photo-induced cyclization reactions. For example, N-(2-chlorobenzoyl)indoles have been shown to undergo efficient photocyclization to yield indolinyl compounds upon exposure to UVA/blue LEDs, even without a photocatalyst. nih.gov This reactivity is attributed to the formation of a long-lived triplet excited state. nih.gov It is plausible that this compound could exhibit similar photochemical reactivity, potentially leading to intramolecular cyclization or other transformations upon irradiation.
Furthermore, photochemical nitrene C-H insertion is a known method for the synthesis of indoles and tryptophan derivatives. nih.gov While this is a synthetic application, it highlights the susceptibility of the indole ring system to photochemical reactions involving nitrogen-based reactive intermediates.
The N-hydroxymethyl group itself can also influence the photochemical outcome. While N-alkyl amides are generally more photostable than their ketone or ester counterparts, they can undergo photodecomposition. beilstein-journals.org
Thermal Reactivity:
The thermal stability of N-(hydroxymethyl) compounds can be variable. Studies on N-hydroxyphthalimide and related compounds have shown that they can undergo exothermic decomposition upon heating. researchgate.net The thermal decomposition of this compound would likely involve the loss of formaldehyde (B43269), a common thermal degradation pathway for N-methylol compounds. This would regenerate the parent benzo[cd]indol-2(1H)-one.
The reaction of indoles with hydroxybenzyl alcohols under thermal conditions can lead to the formation of indolylmethylphenols, proceeding through the thermal generation of methylenequinones. researchgate.net While the system is different, this demonstrates that thermal reactions involving hydroxyl groups attached to a benzylic-like position relative to an indole ring can occur.
Table 2: Summary of Potential Photochemical and Thermal Reactions
| Reaction Type | Conditions | Potential Products | Plausible Mechanism |
| Photochemical Cyclization | UV/Visible Light | Polycyclic indolinyl derivatives | Formation of an excited state followed by intramolecular reaction. nih.gov |
| Thermal Decomposition | High Temperature | Benzo[cd]indol-2(1H)-one, Formaldehyde | Retro-amidoalkylation reaction. |
| Thermal Rearrangement | Elevated Temperatures | Isomeric products | While less common, could involve radical or concerted pathways. rsc.org |
Advanced Spectroscopic and Structural Elucidation of 1 Hydroxymethyl Benzo Cd Indol 2 1h One and Its Derivatives
High-Resolution NMR Spectroscopy for Conformational Analysis and Tautomerism
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide unambiguous assignment of all proton and carbon signals, confirming the core structure and the connectivity of the hydroxymethyl group to the lactam nitrogen.
In ¹H NMR spectra of related N-substituted benzo[cd]indol-2(1H)-ones, the aromatic protons of the core typically appear in the range of δ 7.0–9.2 ppm, with distinct coupling patterns that allow for their specific assignment. nih.govfrontiersin.org For this compound, the methylene (B1212753) protons of the N-CH₂OH group would be expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 3.8–4.5 ppm, while the hydroxyl proton would present as a broad, exchangeable singlet. frontiersin.org
¹³C NMR spectroscopy complements the proton data, with the characteristic lactam carbonyl carbon resonating significantly downfield, typically around δ 168 ppm. nih.govfrontiersin.org The aromatic carbons produce a series of signals in the δ 103–145 ppm region, while the methylene carbon of the hydroxymethyl group would be expected near δ 40-50 ppm. frontiersin.org
Conformational Analysis: The presence of the N-hydroxymethyl group introduces conformational flexibility. Variable-temperature (VT) NMR studies can be employed to investigate the rotational barrier around the N-CH₂ bond. At lower temperatures, hindered rotation could potentially lead to the observation of distinct signals for the two diastereotopic methylene protons, providing insight into the energy barrier of this process. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between the methylene protons and nearby aromatic protons (e.g., on the peri-position of the naphthalene (B1677914) system), helping to define the preferred orientation of the hydroxymethyl substituent relative to the planar aromatic core.
Tautomerism: While the lactam form of this compound is overwhelmingly stable, the potential for keto-enol tautomerism, leading to the formation of 2-hydroxy-1-(hydroxymethyl)benzo[cd]indole, can be investigated. NMR is highly sensitive to such equilibria. The absence of signals corresponding to the enol tautomer, even in various solvents, would confirm the predominance of the lactam form. In related heterocyclic systems, proton transfer is a known phenomenon, but for the benzo[cd]indol-2(1H)-one core, the amide resonance stabilization makes the lactam form significantly more favorable. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ Predicted values are based on data from substituted benzo[cd]indol-2(1H)-one derivatives. nih.govfrontiersin.org
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~168.3 |
| N-CH₂ | ~4.0 | ~44.5 |
| CH₂-OH | Variable (broad) | - |
| Aromatic C-H | ~7.0 - 9.1 | ~103 - 135 |
| Quaternary Aromatic C | - | ~125 - 145 |
X-ray Crystallography and Solid-State Structural Characterization
Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, offering precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. While a specific structure for this compound is not publicly available, analysis of crystal structures of closely related derivatives reveals key features of the benzo[cd]indol-2(1H)-one scaffold. sci-hub.seresearchgate.netnih.gov
The core benzo[cd]indol-2(1H)-one system is expected to be largely planar. The lactam ring C-N bond length would exhibit partial double-bond character, being shorter than a typical C-N single bond, consistent with amide resonance. The exocyclic C=O bond would be approximately 1.23 Å.
Table 2: Typical Bond Lengths and Angles for the Benzo[cd]indol-2(1H)-one Core from X-ray Crystallography Data derived from published structures of related derivatives. researchgate.netsci-hub.se
| Parameter | Typical Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| Lactam C-N Bond Length | ~1.38 Å |
| Aromatic C-C Bond Length | 1.36 - 1.44 Å |
| N-C=O Bond Angle | ~125° |
| Dihedral Angle (between fused rings) | < 5° |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Elucidation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a rapid and effective method for confirming the presence of key functional groups and probing the bonding environment within this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the lactam C=O stretching vibration, expected in the region of 1650–1690 cm⁻¹. researchgate.net The precise frequency of this band is sensitive to the local electronic environment and any hydrogen bonding interactions. The presence of a broad absorption band in the 3200–3500 cm⁻¹ range would be definitive evidence for the O-H stretching mode of the hydroxymethyl group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic system would give rise to several bands in the 1450–1600 cm⁻¹ region. C-N and C-O stretching vibrations would be found in the fingerprint region (1000–1300 cm⁻¹).
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, offering further confirmation of the core structure.
Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are typical for the indicated functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3500 (broad) | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman |
| Amide C=O stretch | 1650 - 1690 (strong) | IR |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| C-O stretch | 1000 - 1150 | IR |
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₉NO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), confirming its elemental composition.
Electron Ionization (EI) or tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways. The molecular ion of this compound is expected to undergo characteristic fragmentation reactions. A primary and highly favorable fragmentation pathway would be the loss of formaldehyde (B43269) (CH₂O, 30 Da) via a McLafferty-type rearrangement or direct cleavage, leading to a stable fragment corresponding to the parent benzo[cd]indol-2(1H)-one. Another likely fragmentation is the alpha-cleavage leading to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in an ion corresponding to the de-alkylated lactam. Subsequent fragmentation would involve the characteristic breakdown of the tricyclic core, such as the loss of carbon monoxide (CO) from the lactam ring.
Isotopic profiling, particularly through HRMS, allows for the confirmation of the number of carbon, nitrogen, and oxygen atoms based on the relative abundances of the M+1 and M+2 isotopic peaks, further corroborating the proposed molecular formula.
Table 4: Plausible Mass Spectrometric Fragments for this compound
| m/z (Proposed) | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 199 | [M]⁺ (Molecular Ion) | - |
| 169 | [M - CH₂O]⁺ | Formaldehyde (30 Da) |
| 168 | [M - •CH₂OH]⁺ | Hydroxymethyl radical (31 Da) |
| 141 | [M - CH₂O - CO]⁺ | Formaldehyde + Carbon Monoxide |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignments of Chiral Derivatives
While this compound itself is achiral, derivatives containing a stereocenter can be analyzed using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods measure the differential absorption and refraction of left- and right-circularly polarized light, respectively, and are essential for assigning the absolute configuration of enantiomers. pageplace.demgcub.ac.in
Consider a chiral derivative such as (R/S)-1-(1-hydroxyethyl)benzo[cd]indol-2(1H)-one. The two enantiomers would be indistinguishable by NMR (in an achiral solvent) or MS but would produce mirror-image CD and ORD spectra. The benzo[cd]indol-2(1H)-one moiety is a strong chromophore, and its electronic transitions will be perturbed by the chiral center, giving rise to a characteristic CD spectrum with positive and/or negative bands known as Cotton effects. pbsiddhartha.ac.in
The sign and intensity of the Cotton effects observed in the CD spectrum are directly related to the absolute configuration of the stereocenter. By comparing the experimentally measured CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a model of a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unambiguously assigned. nih.gov ORD, which measures the change in optical rotation with wavelength, provides complementary information and is historically linked to the development of stereochemical analysis. scribd.com These techniques are thus invaluable for the complete stereochemical elucidation of any chiral derivatives within this class of compounds.
Computational and Theoretical Investigations of 1 Hydroxymethyl Benzo Cd Indol 2 1h One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For the benzo[cd]indol-2(1H)-one scaffold, these methods can elucidate its electronic characteristics, reactivity, and the nature of its chemical bonds, providing a theoretical foundation for its observed behavior.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Although specific DFT studies on 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one are not detailed in the reviewed literature, this methodology is widely applied to similar heterocyclic systems. A typical DFT analysis would involve the calculation of molecular geometry, electronic properties, and reactivity descriptors.
Such studies would optimize the molecule's three-dimensional structure to find its most stable conformation. From the optimized geometry, various properties can be calculated, as outlined in the hypothetical data table below.
Table 1: Hypothetical DFT-Calculated Properties for a Benzo[cd]indol-2(1H)-one Scaffold (Note: This data is illustrative of typical DFT outputs and not from a specific study on this compound.)
| Property | Description | Predicted Significance |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and electronic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting intermolecular interactions. |
| Atomic Charges (e.g., Mulliken, NBO) | Calculates the partial charge distribution on each atom. | Helps in understanding charge distribution and identifying sites for potential chemical reactions. |
Ab Initio Methods for Excited State and Reaction Pathway Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying excited states and reaction mechanisms. For a molecule like this compound, these calculations could predict its behavior upon absorbing light (photochemistry) and map out the energy profiles of potential chemical transformations. This is particularly relevant for understanding its stability and potential degradation pathways.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility, the stability of different shapes (conformers), and how it interacts with solvent molecules like water. This is critical for understanding its behavior in a biological environment. For instance, simulations are used to support molecular docking studies in the development of novel inhibitors. zznu.edu.cn
QSAR/QSPR Modeling of Benzo[cd]indol-2(1H)-one Scaffolds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity or physical properties. While specific QSAR models for the benzo[cd]indol-2(1H)-one scaffold are not prominently featured in the search results, QSAR studies are common for broader classes of indole (B1671886) derivatives.
These models use calculated molecular descriptors (such as electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. For the benzo[cd]indol-2(1H)-one class, a QSAR model could help in designing new derivatives with enhanced potency as, for example, BET bromodomain inhibitors.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is essential for confirming the identity and structure of newly synthesized compounds. Using methods like Time-Dependent DFT (TD-DFT) and Gauge-Including Atomic Orbitals (GIAO), it is possible to calculate UV-Vis, IR, and NMR spectra. Comparing these predicted spectra with experimental data provides strong evidence for the compound's structure.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules interact with each other and with biological targets is fundamental to their function. For the benzo[cd]indol-2(1H)-one scaffold, significant insights have come from X-ray crystallography studies of its derivatives bound to proteins.
Docking calculations and analysis of co-crystal structures have shown that the planar benzo[cd]indol-2(1H)-one core typically binds within the acetyl-lysine binding pocket of BRD4, a member of the BET family. Key interactions that stabilize this binding include:
Hydrophobic Interactions: The planar core forms extensive hydrophobic interactions with surrounding amino acid residues such as Valine, Leucine, and Isoleucine.
Hydrogen Bonding: The carbonyl oxygen of the indol-2-one ring is crucial for forming a hydrogen bond with a conserved asparagine residue (N140) and a water-mediated hydrogen bond with a tyrosine residue (Y97).
These specific interactions, revealed through computational analysis of crystal structures, are critical for the rational design and optimization of new, more potent inhibitors based on this scaffold.
Advanced Applications and Derivatization Strategies of 1 Hydroxymethyl Benzo Cd Indol 2 1h One in Chemical Science
Role as a Synthetic Building Block in Complex Molecule Synthesis
The structural rigidity of the benzo[cd]indol-2(1H)-one core, combined with the synthetic versatility of the 1-(hydroxymethyl) group, makes this compound a highly attractive starting point for the construction of intricate molecular architectures. The hydroxymethyl moiety serves as a reactive handle, allowing for its conversion into a variety of other functional groups or for its direct use in coupling reactions, thereby facilitating the elaboration of the core structure.
Scaffold for Novel Organic Frameworks
While direct incorporation of 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one into metal-organic frameworks (MOFs) is not extensively documented, its structural motifs are highly relevant to this field. N-heterocyclic compounds are frequently employed as ligands in the construction of MOFs. epfl.chresearchgate.net The hydroxymethyl group of this compound can be readily oxidized to a carboxylic acid. This transformation would yield a bifunctional linker, possessing both a carboxylate group for coordination to metal centers and a lactam functionality that can engage in hydrogen bonding, thus directing the assembly of novel porous materials.
The general strategy for employing such a molecule in MOF synthesis would involve:
Functionalization: Oxidation of the hydroxymethyl group to a carboxylic acid to create a suitable metal-binding site.
Solvothermal Synthesis: Reaction of the resulting carboxylate-functionalized benzo[cd]indol-2(1H)-one with a metal salt (e.g., of zinc, copper, or zirconium) under solvothermal conditions to promote the formation of a crystalline framework.
The inherent rigidity of the benzo[cd]indol-2(1H)-one backbone would be advantageous in creating robust frameworks with permanent porosity, a desirable feature for applications in gas storage and catalysis.
Precursor to Biologically Active Analogs (synthetic focus)
The most significant application of the benzo[cd]indol-2(1H)-one scaffold lies in medicinal chemistry, particularly in the development of inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins. nih.govacs.org The 1-(hydroxymethyl) derivative is a key, albeit often transient, intermediate for introducing a diverse array of substituents at the N1-position of the lactam. These modifications are crucial for modulating the potency and selectivity of the resulting inhibitors. nih.govsci-hub.senih.gov
Synthetic strategies often commence with the parent benzo[cd]indol-2(1H)-one, which can be N-hydroxymethylated. The resulting this compound can then be converted to a more reactive electrophile, such as a halide or a tosylate, to facilitate nucleophilic substitution with various amines or other nucleophiles. Alternatively, direct alkylation of the parent lactam with different alkyl halides is a common approach to bypass the isolation of the hydroxymethyl intermediate. nih.govsci-hub.se
A primary focus of derivatization has been the development of potent and selective inhibitors of BRD4, a member of the BET family. nih.gov Structure-based drug design has guided the synthesis of numerous analogs, with modifications at various positions of the benzo[cd]indol-2(1H)-one core.
| Compound Class | Synthetic Modification | Target | Reported Activity |
| N-Alkyl Derivatives | Alkylation of the lactam nitrogen with various alkyl groups. | BRD4 | Potent inhibition, with the ethyl group being particularly favorable for binding. bohrium.com |
| Sulfonamide Derivatives | Introduction of a sulfonamide moiety, often at the 6-position. | BRD4 | Enhanced binding affinity and selectivity. sci-hub.senih.gov |
| Polyamine Conjugates | Attachment of polyamine chains to the core structure. | Lysosomes | Targeted delivery and anti-metastatic properties. nih.gov |
These synthetic efforts have led to the identification of lead compounds with significant anti-proliferative effects in leukemia cell lines and favorable pharmacokinetic profiles. nih.govacs.org
Applications in Materials Science
The unique combination of a rigid, planar aromatic system and a reactive functional group in this compound suggests its potential utility in the field of materials science. The hydroxymethyl group is a versatile anchor for covalent attachment to or incorporation into larger material structures.
Incorporation into Polymeric Materials
The hydroxymethyl group of this compound allows for its integration into polymer chains through several well-established polymerization techniques. For instance, it can act as a monomer in condensation polymerizations with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The rigid benzo[cd]indol-2(1H)-one unit would be expected to enhance the thermal stability and mechanical strength of the resulting polymers. mdpi.com
Furthermore, the hydroxymethyl group can be converted into other polymerizable functionalities, such as an acrylate (B77674) or methacrylate, enabling its participation in free-radical polymerization. This would lead to polymers with the benzo[cd]indol-2(1H)-one moiety as a pendant group, which could impart specific optical or electronic properties to the material. The synthesis of functional polymers with tailored properties is a rapidly growing area of research. nih.gov The incorporation of functionalized lactams into polymer backbones is a known strategy for creating advanced materials. mdpi.com
Development of Functional Nanomaterials
The surface functionalization of nanomaterials is crucial for tailoring their properties and enabling their application in diverse fields. nih.gov this compound can be employed as a surface-modifying agent for various nanoparticles. The hydroxymethyl group can react with surface hydroxyls on metal oxide nanoparticles (e.g., silica, titania) to form stable ether linkages.
Alternatively, the molecule can be further functionalized with a thiol group, allowing for its attachment to the surface of gold nanoparticles. The benzo[cd]indol-2(1H)-one core, with its extended π-system, could influence the electronic and optical properties of the resulting functionalized nanomaterials. This approach could be used to create novel sensors or imaging agents. The use of functionalized lactams in the context of nanomaterials is an emerging area of interest. mdpi.com
Utilization in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry relies on non-covalent interactions to construct well-defined molecular assemblies. iaea.org The benzo[cd]indol-2(1H)-one scaffold possesses features that make it an interesting candidate for use in supramolecular systems. Its planar aromatic surface can participate in π-π stacking interactions, while the lactam carbonyl and N-H (in the parent compound) or ether/ester linkages (in derivatives) can act as hydrogen bond acceptors and donors.
The derivatization of this compound with recognition motifs, such as crown ethers or cyclodextrins, could lead to the formation of novel host molecules. These hosts could be designed to selectively bind specific guest molecules through a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking. Such host-guest systems have potential applications in sensing, catalysis, and drug delivery. The design of functional supramolecular assemblies is a key area of contemporary chemical research. nih.gov
Design of Ligands and Catalysts Based on the Benzo[cd]indol-2(1H)-one Scaffold
The unique structural features of the benzo[cd]indol-2(1H)-one scaffold have made it a privileged core for the design of potent and selective ligands for various biological targets. Its planar aromatic system facilitates π-π stacking interactions, while the lactam moiety provides hydrogen bonding capabilities, crucial for molecular recognition. sci-hub.se
Researchers have successfully utilized this scaffold to develop inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. nih.govnih.gov These proteins are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and are implicated in cancer and inflammatory diseases. nih.gov By modifying the benzo[cd]indol-2(1H)-one core, scientists have created derivatives that bind to the acetyl-lysine binding pocket of BRD4. nih.gov Structure-based virtual screening and subsequent optimization have led to the discovery of potent inhibitors with dissociation constants (Kd) in the nanomolar range. nih.gov For instance, optimization of an initial hit from virtual screening yielded compounds with significantly improved activity against the BRD4 bromodomain. nih.gov One such derivative demonstrated good oral bioavailability (75.8%) and a moderate half-life in pharmacokinetic studies, highlighting the potential of this scaffold in drug development. nih.gov
Further studies have focused on achieving selectivity between the two bromodomains of BET proteins, BD1 and BD2. Through structure-based optimization, series of benzo[cd]indol-2(1H)-ones have been identified that show good selectivity for BET BD1. sci-hub.se This selectivity is crucial as it may lead to therapies with reduced side effects. sci-hub.se
Beyond BET proteins, the benzo[cd]indol-2(1H)-one scaffold has been employed to design inhibitors for other enzymes, such as autophagy-related gene 4B (Atg4B), a cysteine protease involved in autophagy. nih.gov A structure-based virtual screening identified this scaffold as a novel starting point for developing Atg4B inhibitors. nih.gov Subsequent optimization led to compounds that showed enhanced cell death in human colorectal adenocarcinoma cells when combined with existing chemotherapy agents. nih.gov
While the benzo[cd]indol-2(1H)-one scaffold is extensively used in ligand design, its application in the development of catalysts is less documented in current literature. However, a cobalt-catalyzed C-H carbonylation method has been developed for the synthesis of the core benzo[cd]indol-2(1H)-one structure itself, demonstrating the interaction of this chemical family with catalytic systems. nih.gov
| Target | Scaffold | Key Findings | Reference |
|---|---|---|---|
| BRD4 (BET Bromodomain) | Benzo[cd]indol-2(1H)-one | Identified as an effective BRD4 inhibitor through high-throughput screening. Derivatives show IC50 values in the low micromolar range. nih.gov | nih.gov |
| BET Bromodomains (BD1 Selectivity) | Benzo[cd]indol-2(1H)-one | Structure-based optimization yielded compounds with over 100-fold selectivity for BRD4(1) over BRD4(2). sci-hub.se | sci-hub.se |
| Atg4B (Autophagy-Related Protease) | Benzo[cd]indol-2(1H)-one | Identified as a novel scaffold for Atg4B inhibitors via virtual screening. Optimized compounds enhance cancer cell death in combination with oxaliplatin. nih.gov | nih.gov |
| Cholinesterases (AChE & BuChE) | Benzo[cd]indol-2(1H)-one-donepezil Hybrids | Hybrid compounds act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net | researchgate.net |
Development of Molecular Probes and Sensors
The favorable photophysical properties of the benzo[cd]indol-2(1H)-one chromophore have spurred its use in the creation of molecular probes and sensors. Its fluorescent nature, combined with the synthetic accessibility offered by the 1-(hydroxymethyl) group, allows for the construction of sophisticated tools for bioimaging and analyte detection.
One notable application is the development of lysosome-targeting agents. nih.govfrontiersin.org Researchers have synthesized conjugates of benzo[cd]indol-2(1H)-one with polyamines, such as homospermine. nih.gov These conjugates, like the homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC), can function as lysosome-targeted bio-imaging agents. nih.govfrontiersin.org Certain derivatives exhibit strong green fluorescence upon localization within lysosomes, indicating their potential as imaging agents for studying lysosomal function and dynamics. frontiersin.org These compounds can enter cancer cells through polyamine transporters and accumulate in lysosomes, providing a dual function as both an imaging probe and a potential anti-metastatic agent. nih.govfrontiersin.org
In another application, the benzo[cd]indol-2(1H)-one scaffold has been integrated into hybrid molecules for live-cell imaging. A series of benzo[cd]indol-2(1H)-one-donepezil hybrids were designed not only as enzyme inhibitors but also as imaging agents. researchgate.net The most promising of these compounds was successfully used for imaging in living SH-SY5Y neuroblastoma cells, demonstrating the utility of this scaffold in visualizing biological systems. researchgate.net
Furthermore, the broader benzoindole chemical structure has been incorporated into fluorescent probes for the detection of specific analytes. A probe combining benzothiazole (B30560) and benzoindole moieties was developed for the detection of hydrazine (B178648) (N₂H₄). rsc.org This probe demonstrated high selectivity and sensitivity, with a visible fluorescence signal change upon reaction with hydrazine, enabling its detection in various samples including solutions, soil, and food. rsc.org
| Probe/Sensor Type | Target/Application | Key Features | Reference |
|---|---|---|---|
| Polyamine-BIO Conjugate (HBC) | Lysosome Imaging | Targets and accumulates in lysosomes, exhibiting green fluorescence. frontiersin.org Functions as a dual bio-imaging and anti-metastatic agent. nih.gov | nih.govfrontiersin.org |
| BIO-Donepezil Hybrids | Live-Cell Imaging | Successfully used for imaging in living SH-SY5Y cells. researchgate.net Also function as cholinesterase inhibitors. researchgate.net | researchgate.net |
| Benzothiazole-Benzoindole Probe | Hydrazine (N₂H₄) Detection | Exhibits high selectivity and sensitivity for hydrazine in various matrices. rsc.org Can be fabricated into test strips for easy use. rsc.org | rsc.org |
Exploration of Molecular Interactions of 1 Hydroxymethyl Benzo Cd Indol 2 1h One in Biological Systems in Vitro Studies
Mechanistic Studies of Molecular Binding and Recognition
Derivatives of the benzo[cd]indol-2(1H)-one scaffold are recognized as potent inhibitors of BET bromodomains, particularly BRD4. researchgate.netnih.gov The binding mechanism involves the compound lodging into the acetylated lysine (B10760008) (KAc) binding pocket of the bromodomain. researchgate.netnih.gov
X-ray crystallography studies have elucidated the specific molecular interactions. The carbonyl oxygen of the benzo[cd]indol-2(1H)-one core forms a crucial hydrogen bond with the highly conserved asparagine residue (Asn140 in BRD4). researchgate.netsci-hub.se This interaction mimics the binding of the natural substrate, acetylated lysine, effectively blocking the protein's function. researchgate.netnih.gov Additionally, a sulfonamide linker, often present in potent derivatives, can form further hydrogen bonds with water molecules and residues like Tyr97 within the binding pocket, enhancing the affinity. sci-hub.se The various substituents on the core structure extend into different regions of the binding pocket, such as the WPF (tryptophan-proline-phenylalanine) shelf, influencing both potency and selectivity. sci-hub.se
Cell-Free System Investigations of Biochemical Pathways Modulation
In vitro studies have demonstrated that benzo[cd]indol-2(1H)-one derivatives modulate several critical biochemical pathways, primarily through the inhibition of BET proteins.
Hedgehog (HH) Signaling Pathway: The benzo[cd]indol-2(1H)-one scaffold has been identified as a downstream inhibitor of the Hedgehog signaling pathway. nih.govscite.ainih.gov In cell-based reporter assays, derivatives have shown robust, submicromolar inhibition of the pathway, even in systems where it is constitutively activated through the loss of the Suppressor of Fused (SUFU) protein. nih.gov This inhibition occurs downstream of the Smoothened (SMO) receptor. nih.gov The mechanism is linked to the compound's ability to bind to BET bromodomains, which are involved in the transcription of HH target genes like GLI1. nih.gov
NF-κB Inflammatory Pathway: Certain derivatives have been shown to mediate the BRD4/NF-κB/NLRP3 signaling inflammatory pathway. sci-hub.senih.gov The activation of the NLRP3 inflammasome is a two-step process, with the first signal involving NF-κB-dependent expression of pro-IL-1β and NLRP3. sci-hub.sesci-hub.se By inhibiting BRD4, a key transcriptional coactivator, benzo[cd]indol-2(1H)-one derivatives can suppress the transcription of these inflammatory components. nih.govacs.org
Characterization of Molecular Targets using in vitro assays
The primary molecular targets for the benzo[cd]indol-2(1H)-one class of compounds are the bromodomains of the BET family of proteins, which include BRD2, BRD3, BRD4, and BRDT. acs.orggenscript.com The two tandem bromodomains of these proteins, the first bromodomain (BD1) and the second bromodomain (BD2), are both targeted, though many research efforts have focused on developing derivatives with selectivity for one over the other. sci-hub.seacs.org
Several in vitro assays have been employed to characterize these interactions:
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is widely used to determine the inhibitory potency (IC50 values) of compounds against specific bromodomains (e.g., BRD4 BD1 and BRD4 BD2). researchgate.netsci-hub.se
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability (ΔTm) of a protein in the presence of a ligand, confirming direct binding between the compound and the bromodomain. sci-hub.sesci-hub.se
X-ray Crystallography: This method provides high-resolution structural data of the compound bound within the bromodomain's active site, revealing the precise binding mode and key molecular interactions. researchgate.netnih.govbohrium.com
| Compound | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Selectivity (BD2/BD1) |
|---|---|---|---|
| Compound 15 | 709.1 ± 4.5 | 2621 ± 10 | ~3.7-fold |
| Compound 33 | 91.3 ± 3.3 | 3828 ± 48 | ~42-fold |
| Compound 68 (LT052) | 88.0 ± 2.1 | 12150 ± 150 | ~138-fold |
Structure-Activity Relationship (SAR) Studies on Derivatized 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one
Extensive SAR studies have been conducted on the benzo[cd]indol-2(1H)-one scaffold to optimize its potency and selectivity as a BET inhibitor. sci-hub.sebohrium.com These studies have explored modifications at several positions of the core structure.
Modifications on the Phenyl Ring: Substitutions on the phenyl ring of the benzenesulfonyl group have a significant impact on activity and selectivity. It was found that 2,4-disubstitution patterns on the phenyl ring are more selective for BRD4 BD1. sci-hub.se For instance, introducing a 2-methoxy group generally improves selectivity, while 2,6-disubstitutions (e.g., dichloro or difluoro) tend to decrease activity. sci-hub.se
Modifications at the 5-position: Introducing hydrophilic groups at the 5-position of the benzo[cd]indol-2(1H)-one core was explored to interact with the solvent-accessible region. The introduction of cyclic amines like morpholine (B109124) and N-methylpiperazine rings at this position resulted in good potency against BD1 over BD2. sci-hub.se
Linker Optimization: The nature of the linker connecting the core to the phenyl ring is critical. Studies comparing methylene (B1212753), ethylene, amide, and sulfonamide linkers found that the sulfonamide provided the most favorable activity profile. sci-hub.se
| Compound | Substitution Pattern | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Selectivity (BD2/BD1) |
|---|---|---|---|---|
| Base Structure (ortho-methoxy) | 2-OCH3 | 116.3 ± 5.6 | 2556 ± 28 | ~22-fold |
| Compound 29 | 2,6-dichloro | >10000 | >10000 | - |
| Compound 30 | 2,6-difluoro | >10000 | >10000 | - |
| Compound 33 | 2-OCH3, 4-F | 91.3 ± 3.3 | 3828 ± 48 | ~42-fold |
Investigation of Biotransformation Pathways of this compound in in vitro enzymatic systems
While comprehensive studies detailing the specific biotransformation pathways of this compound are not widely available, pharmacokinetic data for some potent derivatives have been generated using in vitro systems. For example, a highly optimized derivative, compound 85, was evaluated for metabolic stability. nih.govacs.org Such studies typically utilize liver microsomes or S9 fractions from various species (e.g., mouse, rat, human) which contain key drug-metabolizing enzymes like cytochrome P450s. These assays provide initial insights into the metabolic fate of the compounds, measuring parameters like half-life and clearance, which are crucial for assessing their potential as therapeutic agents. nih.gov For compound 85, these in vitro tests contributed to establishing a good pharmacokinetic profile, including a moderate half-life. nih.govacs.org
Future Research Directions and Unresolved Challenges Pertaining to 1 Hydroxymethyl Benzo Cd Indol 2 1h One
Development of Novel and Efficient Synthetic Routes
A significant area for future research lies in the development of new and more efficient ways to synthesize 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one. Current synthetic methods for the broader benzo[cd]indol-2(1H)-one scaffold can be complex. sci-hub.senih.gov Future efforts could focus on creating more streamlined and cost-effective synthetic pathways. This could involve exploring novel catalytic systems or one-pot reaction methodologies.
A key challenge is the introduction of the hydroxymethyl group onto the nitrogen atom of the benzo[cd]indol-2(1H)-one core. Research into selective and high-yielding N-functionalization reactions will be crucial. Developing enantioselective synthetic routes could also be a valuable goal, as the stereochemistry of molecules often plays a critical role in their biological activity.
Exploration of Untapped Reactivity Profiles
The chemical reactivity of this compound remains largely unexplored. The presence of the hydroxymethyl group offers a reactive handle for a variety of chemical transformations. Future research should investigate how this group can be used to create new derivatives with potentially interesting properties.
For instance, the hydroxyl group could be converted into other functional groups, such as esters, ethers, or halides, opening up avenues for further chemical modifications. The reactivity of the lactam ring within the benzo[cd]indol-2(1H)-one core in the presence of the N-hydroxymethyl group also warrants investigation. Understanding these reactivity patterns is essential for designing and synthesizing new molecules based on this scaffold.
Advanced Computational Modeling for Predictive Understanding
Computational modeling can be a powerful tool to predict the properties and behavior of this compound. Techniques like density functional theory (DFT) and molecular dynamics simulations can provide insights into its electronic structure, conformation, and potential interactions with biological targets. Such studies have been instrumental in understanding the binding of other benzo[cd]indol-2(1H)-one derivatives to proteins. nih.govresearchgate.net
Integration into Emerging Fields of Chemical Biology and Materials
The unique structure of this compound makes it a candidate for applications in chemical biology and materials science. The broader benzo[cd]indol-2(1H)-one scaffold has shown promise as a fluorescent probe and in the development of targeted therapeutic agents. nih.gov The hydroxymethyl group could be used to attach this core structure to biomolecules, such as proteins or nucleic acids, to study biological processes.
In materials science, the planar and aromatic nature of the benzo[cd]indol-2(1H)-one core suggests potential applications in organic electronics. The hydroxymethyl group could be used to modify the solubility and self-assembly properties of the molecule, which are crucial for the fabrication of organic electronic devices. A key challenge will be to systematically investigate these potential applications and to design and synthesize derivatives with optimized properties for specific uses.
Overcoming Current Methodological Limitations in this compound Research
A major limitation in the study of this compound is the lack of specific research focused on this particular compound. Much of the available information is extrapolated from studies on the broader class of benzo[cd]indol-2(1H)-ones. Future research must include detailed experimental characterization of this compound itself.
This includes developing robust analytical methods for its detection and quantification. Detailed spectroscopic and crystallographic studies are needed to fully understand its three-dimensional structure. Furthermore, comprehensive biological evaluation is required to determine its specific activities and potential therapeutic applications. Overcoming these limitations will be essential to unlock the full potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the common synthetic routes and characterization techniques for 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, including alkylation of the benzo[cd]indol-2(1H)-one core with hydroxymethyl groups. Characterization involves NMR spectroscopy (e.g., H and C NMR for verifying substitution patterns and stereochemistry) and mass spectrometry (ESI-MS for molecular weight confirmation). For example, derivatives such as 14h and 15e (trihydrochloride salts) were characterized by distinct NMR shifts (e.g., δ 8.66 ppm for aromatic protons) and ESI-MS peaks (e.g., m/z 628.28 [M+H]) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., thymidylate synthase inhibition for antitumor potential) and cell viability assays (e.g., MV4;11 leukemia cell lines). For autophagy modulation, AlphaScreen assays quantify Atg4B inhibition by measuring fluorescence resonance energy transfer (FRET) between tagged substrates . IC values are determined using dose-response curves, with derivatives showing activity in the nanomolar range .
Q. How are polyamine conjugates of this scaffold prepared, and what advantages do they offer?
- Methodological Answer : Conjugates are synthesized by linking the hydroxymethyl group to polyamines (e.g., homospermine) via amide or alkylation reactions. These hybrids enhance lysosomal targeting, as demonstrated by 15h , which showed 82.5% metastasis inhibition in vivo. The polyamine moiety improves cellular uptake via the polyamine transport system (PTS), triggering caspase activation and autophagy-mediated cytotoxicity .
Advanced Research Questions
Q. What structural features enable selective inhibition of BET bromodomain BD1 over BD2?
- Methodological Answer : Selectivity is achieved by optimizing interactions with BD1-specific residues (e.g., Asn433 in BRD4(1)). Structure-based virtual screening (SBVS) and molecular docking identified benzo[cd]indol-2(1H)-one derivatives with >100-fold selectivity. For instance, compound 85 binds BRD4(1) with K = 124 nM, validated by X-ray crystallography and mutagenesis studies .
Q. How does this compound inhibit Atg4B, and what assays validate this mechanism?
- Methodological Answer : The compound acts as a competitive inhibitor by occupying the Atg4B catalytic site. A novel AlphaScreen assay measures displacement of a fluorescent substrate (e.g., GST-LC3B), with IC values correlating with autophagy suppression in HeLa cells. Structural optimization (e.g., adding sulfonamide groups) enhanced potency by 10-fold compared to parent scaffolds .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer : Modifications include prodrug design (e.g., trihydrochloride salts like 15e for solubility) and PEGylation. Compound 85 demonstrated 75.8% oral bioavailability and a half-life of 3.95 h in rats, attributed to reduced first-pass metabolism via cytochrome P450 modulation .
Q. How do lysosome-targeted derivatives reduce metastasis in preclinical models?
- Methodological Answer : Derivatives like 14c accumulate in lysosomes, disrupting polyamine catabolism and inhibiting cell migration. In a 15-day murine model, 1 mg/kg dosing reduced tumor volume by 46.9% and metastasis by 82.5%. Mechanisms include MMP-9 downregulation and caspase-3 activation .
Q. What computational methods guide the optimization of photochemical applications for this scaffold?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict absorption maxima shifts when functionalized with electron-withdrawing groups (e.g., nitro groups). Experimental validation showed NIR absorption at 750–900 nm, enabling use in photopolymerization .
Key Challenges & Future Directions
- Contradictions : While some derivatives show potent BET inhibition, others prioritize autophagy modulation. Researchers must clarify the primary pathway in specific disease contexts.
- Unresolved Issues : Poor aqueous solubility of non-conjugated derivatives limits in vivo utility. Future work should explore nanocarrier formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
